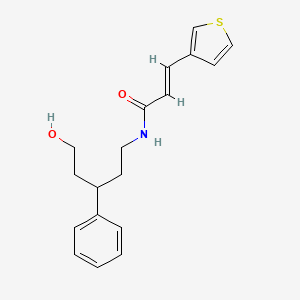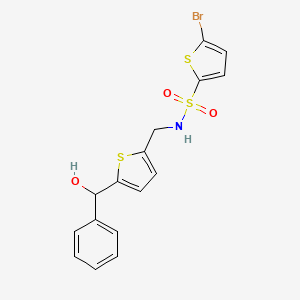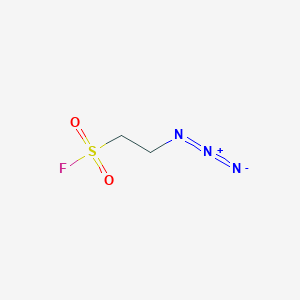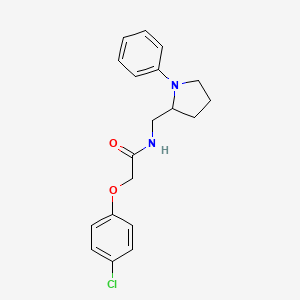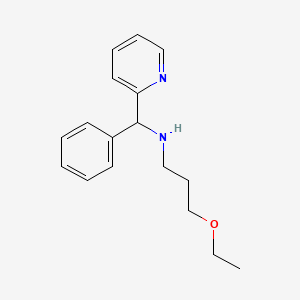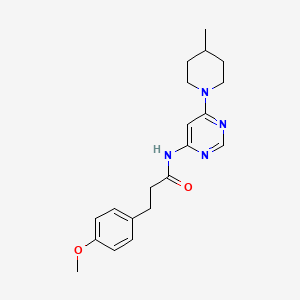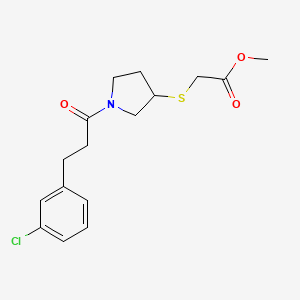
Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, also known as CMPT, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CMPT belongs to the class of compounds known as thioesters and has shown promising results in various studies related to its mechanism of action and physiological effects.
科学的研究の応用
Crystal Structure and Molecular Dynamics
The compound is notable for its crystal structure, where the chlorophenyl ring, thiophene ring, and the acetate side chain exhibit planarity. The pyrrolidine ring adopts a conformation between envelope and half-chair, enabling the possibility of rotation of the thiophene ring by 180°. This structural flexibility could be crucial for the compound's interaction with biological targets or in the formation of supramolecular assemblies. The crystal structure is primarily stabilized by van der Waals forces, indicating potential for weak interaction-based assembly processes (Sivakumar et al., 1995).
Chemical Synthesis and Modification
The compound's chemical synthesis involves the use of thionation and amination reactions, which are key for identifying and modifying cathinones, a class of compounds related to this chemical. Spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction are employed to examine its properties, providing insights into its molecular structure and potential applications in materials science or pharmacology (Nycz et al., 2016).
Pharmacological Potential
A closely related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a high-affinity antagonist selective for κ-opioid receptors. It demonstrates significant potential in pharmacology, particularly in the treatment of depression and addiction disorders. The selectivity and efficacy of such compounds underscore the relevance of the core structure in designing drugs with specific receptor targets (Grimwood et al., 2011).
Material Science and Electro-Optic Applications
In material science, derivatives of pyrrolidine and related compounds have been utilized in the synthesis of electro-optic materials. For instance, pyrrole-based donor-acceptor chromophores, which share structural motifs with the compound , have been explored for their nonlinear optical/electro-optic properties. These materials are promising for applications in photonic and optoelectronic devices, indicating a potential research avenue for Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate derivatives (Facchetti et al., 2003).
Antimicrobial Activity
The compound's structural analogs have demonstrated antimicrobial activity against various bacterial and mycobacterial strains. This suggests that modifications of the core structure could lead to new antimicrobial agents, highlighting the importance of this compound and its derivatives in the search for novel therapeutic agents (Nural et al., 2018).
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules. Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
特性
IUPAC Name |
methyl 2-[1-[3-(3-chlorophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-21-16(20)11-22-14-7-8-18(10-14)15(19)6-5-12-3-2-4-13(17)9-12/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANFUYZPQPSZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

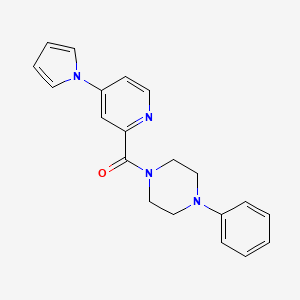
![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)
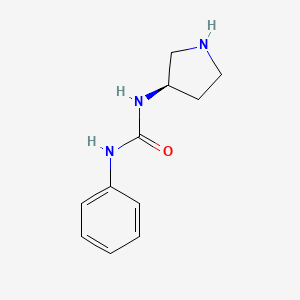
![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)

